3-(4-Aminophenoxy)-benzylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-[3-(aminomethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H14N2O/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,9,14-15H2 |
InChI Key |
CNEPNGNLZCESMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)CN |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Aminophenoxy Benzylamine
Precursor Selection and Design Strategies
The design of a synthetic route for 3-(4-Aminophenoxy)-benzylamine hinges on the logical disconnection of the target molecule into readily available starting materials. The two primary retrosynthetic disconnections are at the ether linkage and the amine group of the benzylamine (B48309) moiety. This leads to the identification of key precursors.
Disconnection of the Ether Linkage: This strategy involves the coupling of a substituted phenol (B47542) with a substituted benzyl (B1604629) derivative. The choice of protecting groups for the amino functionalities is crucial to prevent unwanted side reactions.
Precursors:
4-Aminophenol (B1666318) or a protected derivative (e.g., 4-nitrophenol).
3-Cyanobenzyl halide, 3-nitrobenzyl halide, or a related electrophile.
Disconnection at the Benzylamine Moiety: This approach focuses on forming the benzylamine at a later stage of the synthesis.
Precursors:
3-(4-Aminophenoxy)benzaldehyde (B3040294) or a corresponding nitrile or amide.
An aminating agent or a reducing agent.
Nucleophilic Aromatic Substitution Approaches for Aminophenoxy Moiety Formation
The formation of the diaryl ether bond in this compound is frequently achieved via nucleophilic aromatic substitution (SNAr). This reaction typically involves the attack of a phenoxide nucleophile on an electron-deficient aromatic ring bearing a suitable leaving group.
A common strategy involves the reaction of 4-aminophenol with a 3-substituted benzene (B151609) ring that is activated towards nucleophilic attack. To achieve this, an electron-withdrawing group, such as a nitro or cyano group, is often positioned ortho or para to the leaving group on the benzene ring. masterorganicchemistry.com
For the synthesis of related aminophenoxy structures, the reaction of 4-aminophenol with an activated halo-aromatic compound under basic conditions is a well-established method. mdpi.com The basic conditions, often employing potassium carbonate or potassium tert-butoxide, deprotonate the phenolic hydroxyl group, forming a more potent phenoxide nucleophile. mdpi.com The choice of solvent, such as dimethylformamide (DMF), is also critical for the success of these reactions. nih.gov
Table 1: Conditions for Nucleophilic Aromatic Substitution in Diaryl Ether Synthesis
| Nucleophile | Electrophile | Base | Solvent | Temperature | Product Type |
| 4-Aminophenol | 4-Chloronitrobenzene | K2CO3 | DMF | N/A | Nitrophenoxy aniline (B41778) |
| 4-Aminophenol | 4-Fluoronitrobenzene | N/A | N/A | N/A | Nitrophenoxy aniline |
| 4-Aminophenol | p-Chloronitrobenzene | K2CO3 | N-methyl-pyrrolidone | 150-160°C | Tri(nitrophenoxy) benzene |
| 4-Aminophenol | 4-Chloropyridine derivative | K2CO3/t-BuOK | N/A | 80°C | Aminophenoxy-pyridine |
This table is a representative summary and specific conditions may vary based on the full details of the cited literature.
The reactivity order of the leaving group in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com Therefore, fluoro-substituted aromatic precursors are often preferred for their higher reactivity. Organic photoredox catalysis has also emerged as a method for the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of SNAr reactions. nih.gov
Reductive Amination and Amide Reduction Pathways for Benzylamine Formation
The benzylamine moiety of this compound can be synthesized through the reduction of a suitable precursor, most commonly a benzaldehyde, benzonitrile, or benzamide.
Reductive Amination: This is a powerful and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.com In the context of this compound synthesis, this would involve the reaction of 3-(4-aminophenoxy)benzaldehyde with an amine source, typically ammonia (B1221849) or a protected form, in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine, which is then reduced to the amine. masterorganicchemistry.com
Commonly used reducing agents for reductive amination include:
Sodium borohydride (B1222165) (NaBH4)
Sodium cyanoborohydride (NaBH3CN) masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) nih.govgoogle.com
Hydrogen gas with a metal catalyst (e.g., Pd/C) google.com
The choice of reducing agent can be critical for selectivity, especially when other reducible functional groups are present in the molecule. masterorganicchemistry.com For example, NaBH3CN is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
Amide and Nitrile Reduction: Alternatively, the benzylamine can be formed by the reduction of a 3-(4-aminophenoxy)benzamide (B1290453) or 3-(4-aminophenoxy)benzonitrile. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for the reduction of amides and nitriles. Care must be taken to ensure that other functional groups in the molecule are compatible with these strong reducing agents.
A one-pot synthesis of N-substituted-3-amino-4-halopyridines has been demonstrated, involving a sequential Boc-removal and reductive amination mediated by Brønsted and Lewis acids. nih.gov A similar strategy could potentially be adapted for the synthesis of this compound.
Cross-Coupling Reactions in this compound Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, offer alternative and powerful methods for the formation of the C-N and C-O bonds necessary for the synthesis of this compound.
The Ullmann condensation is a classical method for forming diaryl ethers, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst. While effective, this reaction often requires high temperatures.
The Buchwald-Hartwig amination is a more modern and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This could be applied to couple 4-bromoaniline (B143363) with 3-hydroxybenzylamine or a protected version thereof.
More broadly, various cross-coupling reactions are instrumental in modern organic synthesis. nih.gov For instance, nickel-catalyzed cross-coupling reactions have been developed for the formation of C-O and C-N bonds. uni-regensburg.de These reactions can be highly efficient and proceed under mild conditions, sometimes even utilizing visible light as an energy source. uni-regensburg.de
Table 2: Examples of Cross-Coupling Reactions in Organic Synthesis
| Reaction Type | Catalyst | Reactants | Product Type |
| Suzuki Cross-Coupling | Palladium-based | Aryl halide, Arylboronic acid | Biaryl |
| Nickel-catalyzed C-O Coupling | NiBr2·glyme / 4CzIPN | Aryl halide, Phenol | Diaryl ether |
| Nickel-catalyzed C-N Coupling | NiBr2·glyme / 4CzIPN | Aryl halide, Aniline | Diaryl amine |
| Palladium-catalyzed C-C Coupling | Pd(PhCN)2Cl2 | Dihalomaleimide, Organoindium reagent | Disubstituted maleimide |
This table provides a general overview of cross-coupling reactions and their potential applicability to the synthesis of the target compound's substructures.
The choice of catalyst, ligand, and reaction conditions is crucial for the success of these cross-coupling reactions, and optimization is often required to achieve high yields and selectivity. sioc-journal.cn
Multi-Step Synthetic Sequences and Optimization Protocols
The synthesis of this compound is inherently a multi-step process. A typical sequence might involve:
Protection of functional groups: For example, protecting the amino group of 4-aminophenol as a nitro group (starting with 4-nitrophenol) or an amide.
Formation of the diaryl ether linkage: This is often achieved through nucleophilic aromatic substitution, as described in section 2.2.
Functional group interconversion: For instance, converting a cyano or nitro group on the benzyl ring to a functional group that can be transformed into an amine.
Formation of the benzylamine moiety: This can be accomplished via reductive amination or reduction of an amide or nitrile, as detailed in section 2.3.
Deprotection: Removal of any protecting groups to yield the final product.
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally friendly processes. diva-portal.org Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. walisongo.ac.id Amide formation via a boric acid-catalyzed condensation, for example, generates water as the only byproduct and has a high atom economy. walisongo.ac.id
Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. walisongo.ac.id The use of catalysts in reductive amination and cross-coupling reactions aligns with this principle.
Safer Solvents and Auxiliaries: Choosing solvents that are less toxic and have a lower environmental impact. For example, exploring aqueous media for reactions like reductive amination can be a greener alternative. beilstein-journals.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The development of photoredox-catalyzed reactions that proceed under mild conditions is a step in this direction. uni-regensburg.de
Reduction of Derivatives: Minimizing the use of protecting groups to reduce the number of synthetic steps and the amount of waste generated. walisongo.ac.id
The selective autoxidation of benzylamines has been explored as a green method for the synthesis of nitrogen heterocycles, highlighting the potential for developing more sustainable synthetic routes for amine-containing compounds. rsc.org
Chemical Reactivity and Derivatization of 3 4 Aminophenoxy Benzylamine
Reactions Involving the Primary Amine Functionality
The benzylamine (B48309) moiety (C₆H₅CH₂NH₂) is a common functional group in organic chemistry. wikipedia.org Its primary amine is a strong nucleophile and readily participates in a variety of fundamental organic reactions.
The primary amine of 3-(4-aminophenoxy)-benzylamine can be readily modified through reactions with various electrophiles. These reactions typically occur preferentially at the more nucleophilic benzylic nitrogen.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides (e.g., acetyl chloride) in the presence of a base yields N-benzyl acetamides. This transformation is a common strategy for introducing an amide linkage. google.com
Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in a suitable solvent results in the formation of the corresponding sulfonamide.
Alkylation: The benzylamine can be N-alkylated using alkyl halides. The benzyl (B1604629) group can later be removed via hydrogenolysis, making benzylamine a useful masked source of ammonia (B1221849) in the synthesis of secondary amines. wikipedia.org
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-[3-(4-aminophenoxy)benzyl]acetamide |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-[3-(4-aminophenoxy)benzyl]-4-methylbenzenesulfonamide |
| Alkylation | Benzyl Bromide (BnBr) | N-Benzyl-1-[3-(4-aminophenoxy)phenyl]methanamine |
Primary amines readily undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is fundamental in the synthesis of various biologically relevant compounds and ligands for metal complexes. semanticscholar.orgjuniperpublishers.com The reaction of this compound with an aldehyde, such as benzaldehyde, would proceed under standard conditions to yield the corresponding N-benzylidene imine. These imines are versatile intermediates that can be reduced to form stable secondary amines.
| Carbonyl Compound | Reaction Conditions | Product |
|---|---|---|
| Benzaldehyde | Condensation, often with azeotropic removal of water | N-Benzylidene-1-[3-(4-aminophenoxy)phenyl]methanamine |
| Acetone | Condensation | N-(Propan-2-ylidene)-1-[3-(4-aminophenoxy)phenyl]methanamine |
The nucleophilic primary amine can attack the electrophilic carbon of isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These functional groups are prevalent in many biologically active molecules. organic-chemistry.orgnih.gov The reaction is typically rapid and proceeds under mild conditions, often at room temperature. google.com For example, reacting this compound with phenyl isocyanate would produce a disubstituted urea.
| Reagent | Solvent Example | Product Class |
|---|---|---|
| Phenyl Isocyanate | Dichloromethane | Urea Derivative |
| Phenyl Isothiocyanate | Dimethylformamide (DMF) | Thiourea Derivative |
The structure of this compound makes it a valuable precursor for synthesizing heterocyclic compounds. Through multi-step sequences, derivatives of this amine can undergo intramolecular cyclization to form complex ring systems. For instance, an initial acylation followed by a Bischler-Napieralski-type reaction could lead to the formation of dihydroisoquinoline scaffolds. google.com Similarly, reactions of the aniline (B41778) moiety can lead to other heterocyclic systems like benzothiazoles or quinolines. scirp.orgindexcopernicus.com In one documented pathway, N-benzyl-3-anilinopropanamides, formed from anilines and N-benzylacrylamide, undergo facile ring closure to produce 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. scirp.org
Reactions Involving the Aromatic Amine Moiety
The aromatic amine (aniline) moiety is generally less nucleophilic than the benzylic amine due to the delocalization of the nitrogen lone pair into the aromatic ring. However, it can undergo specific reactions, particularly electrophilic substitution on the aromatic ring to which it is attached. Selective reaction at this site often requires prior protection of the more reactive benzylic amine.
The aromatic amine group (-NH₂) is a powerful activating group in electrophilic aromatic substitution (EAS), strongly directing incoming electrophiles to the ortho and para positions relative to itself. wvu.edumnstate.edu The phenoxy ether linkage (-O-) is also an o,p-director, but its activating effect is weaker than that of the amino group.
In the aniline ring of this compound, the positions for electrophilic attack are influenced by both substituents. The -NH₂ group at C4' directs electrophiles to the C3' and C5' positions (ortho) and the C2' position (para). The ether linkage at C1' directs to the C2' and C6' positions (ortho) and the C4' position (para). The directing effects are therefore:
-NH₂ group (at C4'): Activates C3', C5' (ortho) and C2' (para).
-O-R group (at C1'): Activates C2', C6' (ortho) and C4' (para).
The powerful activating nature of the amino group dominates, making the positions ortho to it (C3' and C5') the most probable sites for substitution. Aromatic rings with strongly activating groups like -NH₂ are so reactive that halogenation can often proceed without a Lewis acid catalyst and may be difficult to stop at monosubstitution. wvu.edumakingmolecules.com
| EAS Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂ in Acetic Acid | 4-(4-Amino-2,6-dibromophenoxy)-3-(aminomethyl)benzene |
| Nitration | HNO₃, H₂SO₄ (controlled) | 4-(4-Amino-3-nitrophenoxy)-3-(aminomethyl)benzene |
Note: Reactions would likely require prior protection of the amine groups to prevent side reactions and oxidation, especially under nitrating conditions.
Diazotization and Coupling Reactions
The primary aromatic amine on the phenoxy ring of this compound is susceptible to diazotization, a fundamental transformation in aromatic chemistry. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). The process converts the amino group into a highly versatile diazonium salt intermediate (3-(4-diazoniumphenoxy)-benzylamine chloride).
This diazonium salt is a valuable synthetic intermediate that can undergo a variety of subsequent coupling reactions:
Azo Coupling: The diazonium salt is an electrophile that can attack activated aromatic rings, such as phenols and anilines, in an electrophilic aromatic substitution reaction. This azo coupling reaction yields brightly colored azo compounds, which are significant in the dye and pigment industry. The position of coupling on the partner molecule is typically para to the activating group.
Sandmeyer Reactions: In the presence of copper(I) salts (CuCl, CuBr, CuCN), the diazonium group can be replaced by a variety of nucleophiles, including halides and cyanide. This provides a pathway to introduce a range of functional groups onto the phenoxy ring.
Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) diazonium salt allows for the introduction of a fluorine atom.
Deamination: The diazonium group can be replaced by a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂), effectively removing the original amino group.
The benzylic amine is generally unreactive under these acidic conditions, allowing for selective functionalization of the aromatic amine.
Table 1: Potential Products from Diazotization of this compound
| Reagent(s) | Reaction Type | Product Class |
|---|---|---|
| 1. NaNO₂, HCl (0-5 °C) 2. Phenol (B47542) | Azo Coupling | Azo Dye (Hydroxy-substituted) |
| 1. NaNO₂, HCl (0-5 °C) 2. Aniline | Azo Coupling | Azo Dye (Amino-substituted) |
| 1. NaNO₂, HCl (0-5 °C) 2. CuCl/HCl | Sandmeyer | Chloro-substituted derivative |
| 1. NaNO₂, HCl (0-5 °C) 2. CuBr/HBr | Sandmeyer | Bromo-substituted derivative |
| 1. NaNO₂, HCl (0-5 °C) 2. CuCN/KCN | Sandmeyer | Cyano-substituted derivative |
| 1. HBF₄ 2. Heat | Schiemann | Fluoro-substituted derivative |
Reactions at the Phenoxy Ether Linkage
The diaryl ether linkage in this compound is characterized by its high chemical stability. The carbon-oxygen bonds that constitute the ether are strong, and cleavage requires harsh reaction conditions. Unlike alkyl ethers, diaryl ethers are resistant to cleavage by many common reagents due to the sp² hybridization of the aromatic carbon atoms and the delocalization of electron density from the oxygen into the aromatic rings.
Cleavage of this C-O bond typically necessitates the use of strong acids at high temperatures, such as hydrobromic acid (HBr) or hydroiodic acid (HI). Alternatively, very strong bases or organometallic reagents under forcing conditions might achieve cleavage. However, such conditions are often incompatible with other functional groups in the molecule, such as the amine moieties, leading to complex product mixtures or decomposition.
Modern catalytic methods are being explored for the functionalization of traditionally inert bonds. For instance, rhodium-catalyzed systems have been developed for the direct amination of phenols, a reaction that involves the formal cleavage of a C-O bond and formation of a C-N bond. researchgate.net While direct cleavage of the diaryl ether in this compound is not a facile process, such advanced catalytic approaches could potentially offer future pathways for its selective transformation.
Palladium-Catalyzed and Other Metal-Mediated Transformations
The structure of this compound is well-suited for a range of metal-mediated transformations, particularly those catalyzed by palladium, copper, and rhodium. These reactions provide powerful tools for creating carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions: While the parent molecule does not directly participate as a substrate in standard cross-coupling, its halogenated derivatives are excellent precursors. For example, bromo- or iodo-substituted analogs of this compound could undergo a variety of Pd-catalyzed reactions:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form new C-C bonds, linking a new aryl group to one of the molecule's aromatic rings. organic-chemistry.org
Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form more complex diaryl- or alkyl-aryl amines. This reaction could also be used to functionalize one of the existing primary amines on the scaffold.
Heck Reaction: Coupling with alkenes to introduce vinyl groups.
Copper-Catalyzed Reactions: Copper catalysis is particularly relevant for transformations involving the amine groups and for certain C-C bond formations.
Oxidative Coupling: The primary amines, especially the benzylamine, can be oxidized and coupled to form imines. researchgate.net This can occur between two molecules of this compound to form a symmetric imine or with another amine partner to yield a nonsymmetric imine. researchgate.net
Aza-Friedel–Crafts Reaction: Copper(II)-bis(oxazoline) complexes can catalyze the enantioselective addition of phenols to imines, a reaction type that could be used to synthesize chiral derivatives related to the this compound scaffold. nih.gov
Ullmann Condensation: A classical copper-catalyzed reaction for forming diaryl ethers, representing the reverse of the ether cleavage. It can also be used for N-arylation of the amine groups.
Other Metal-Mediated Reactions:
Rhodium-Catalyzed Arylation: Chiral rhodium complexes have been successfully used for the highly enantioselective arylation of imines, providing a route to chiral secondary benzylamines. organic-chemistry.org
Zinc-Mediated Mannich-like Reactions: A three-component reaction involving an aromatic halide, an amine, and paraformaldehyde can be mediated by zinc to form functionalized tertiary benzylamines. organic-chemistry.org
Table 2: Selected Metal-Mediated Transformations for the this compound Scaffold
| Metal Catalyst | Reaction Type | Substrate Moiety | Potential Product |
|---|---|---|---|
| Pd(OAc)₂, Ligand | Suzuki-Miyaura Coupling | Halogenated Aromatic Ring | Biaryl derivative |
| Pd₂(dba)₃, Ligand | Buchwald-Hartwig Amination | Aromatic Amine / Benzylamine | N-Aryl or N-Alkyl derivative |
| Cu(OTf)₂, Chiral Ligand | Aza-Friedel–Crafts | Benzylamine (via imine) | Chiral secondary benzylamine nih.gov |
| CuBr | Oxidative Coupling | Benzylamine | Symmetric or nonsymmetric imine researchgate.net |
| Rh(acac)(CO)₂, Ligand | Hydroformylation | (Requires vinyl group) | Aldehyde derivative |
Regioselectivity and Stereoselectivity in this compound Transformations
Regioselectivity: The presence of multiple reactive sites makes regiocontrol a critical aspect of the chemical transformations of this compound.
Amine Reactivity (N-Functionalization): The molecule possesses two primary amines with different nucleophilicity. The benzylamine is a simple alkyl-type amine, whereas the aromatic amine (aniline) has its lone pair of electrons delocalized into the phenoxy ring. Consequently, the benzylamine is more nucleophilic and more basic. This difference allows for selective N-functionalization, such as acylation or alkylation, at the benzylamine position under controlled conditions.
Aromatic Ring Reactivity (C-Functionalization): The molecule has two distinct aromatic rings. The phenoxy ring is highly activated by the electron-donating amino group (-NH₂), which is a powerful ortho-, para-director for electrophilic aromatic substitution. The second ring is a meta-substituted benzyl group, which is less activated. Therefore, electrophilic substitutions (e.g., halogenation, nitration) are expected to occur preferentially on the phenoxy ring at the positions ortho to the amino group.
Stereoselectivity: The benzylic carbon atom in this compound is a prochiral center. Transformation of this center can lead to the formation of a stereocenter, making enantioselective synthesis a key consideration.
Asymmetric Synthesis: The synthesis of chiral benzylamines is an area of intense research. For example, the copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines can produce chiral secondary benzylamines with excellent enantioselectivities (up to 99% ee). nih.gov Similarly, rhodium-catalyzed asymmetric arylation of imines provides another powerful route to access enantioenriched benzylamines. organic-chemistry.org These methods could be applied to synthesize enantiomerically pure forms of N-substituted derivatives of this compound.
Substrate-Controlled Stereoselectivity: If a chiral version of this compound is used as a starting material, the existing stereocenter at the benzylic position can influence the stereochemical outcome of reactions at nearby positions, a process known as diastereoselective synthesis.
The ability to control both regiochemistry and stereochemistry is paramount for the use of this compound as a scaffold in the targeted synthesis of complex molecules.
Applications of 3 4 Aminophenoxy Benzylamine in Materials Science
Polymer Chemistry and Macromolecular Architectures
In polymer chemistry, the two amine groups on 3-(4-Aminophenoxy)-benzylamine allow it to act as a difunctional monomer, capable of reacting with other monomers to form long polymer chains. This capability is central to its use in creating robust macromolecular structures.
The most prominent application of this compound is as a diamine monomer in the synthesis of aromatic polyimides and polyamides. These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries.
The synthesis typically follows a two-step process where the diamine is reacted with an aromatic dianhydride (for polyimides) or a dicarboxylic acid (for polyamides). mdpi.com For instance, this compound can be reacted with dianhydrides like 3,3',4,4'-biphenyltetracarboxylic acid dianhydride (s-BPDA) to form a poly(amic acid) precursor, which is then thermally or chemically treated to form the final polyimide. A patent describes the synthesis of a polyimide oligomer by reacting 3-(4-aminophenoxy)benzenamine with s-BPDA, resulting in a polymer with high thermal stability, showing a transition at approximately 365°C. doi.org
The incorporation of the flexible ether bridge and the meta-linkage from the this compound monomer is a key strategy for improving the processability of otherwise rigid and insoluble aromatic polymers. ossila.commdpi.com This structural feature helps to lower the glass transition temperature (Tg) and enhance solubility in organic solvents, facilitating fabrication processes like solution casting of films. mdpi.com Research on analogous polyimides and polyamides derived from structurally similar aminophenoxy diamines demonstrates that these polymers exhibit a desirable balance of properties, including high thermal decomposition temperatures and good mechanical strength. dtic.milchemicalbook.com For example, copolyimides prepared from 3,4'-oxydianiline (B46408) and 1,3-bis(3-aminophenoxy)benzene (B75826) with BPDA exhibit a unique combination of low-pressure processability, long-term melt stability, and improved toughness. nasa.gov
Table 1: Illustrative Properties of Aromatic Polymers from Aminophenoxy-type Diamines
| Polymer Type | Diamine Monomer(s) | Dianhydride/Diacid | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (T10) | Tensile Strength | Key Feature | Reference |
|---|---|---|---|---|---|---|---|
| Polyamide | 1,4-Bis(4-aminophenoxy)-2-tert-butylbenzene | Various Aromatic Dicarboxylic Acids | 203–268 °C | 453–472 °C | 35–84 MPa | Good solubility in polar solvents | dtic.mil |
| Polyimide | 3,3′,5,5′-Tetramethyl-bis[4-(4-aminophenoxy)phenyl]sulfone | Various Aromatic Dianhydrides | 291–339 °C | 550–591 °C | 81–118 MPa | High thermal stability and mechanical strength | chemicalbook.com |
| Polyimide | 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane | Various Aromatic Dianhydrides | 259–276 °C | 504–526 °C | 76–112 MPa | Excellent solubility due to bulky pendant group | mdpi.com |
| Polyimide | 3,4′-Oxydianiline | Various Dianhydrides | 198–270 °C | Not Specified | Not Specified | Good solubility and membrane-forming ability | mdpi.com |
The concept is well-demonstrated in the synthesis of hyperbranched polymers, where multifunctional monomers like 1,3,5-Tris(4-aminophenoxy)benzene are used as cross-linking reagents to create complex, branched architectures. bldpharm.com By analogy, this compound can be copolymerized with such multifunctional monomers to control the cross-link density and tailor the mechanical and thermal properties of the final thermoset material. These networks can have applications as high-performance adhesives, matrix resins for composites, and thermally stable coatings.
The amine groups of this compound offer reactive sites for the functionalization of polymers. When this monomer is incorporated into a polymer backbone, the amine functionalities can be present at the chain ends or, if not fully reacted, as pendant groups. These groups can then be used to covalently attach other molecules to the polymer, modifying its surface properties or bulk characteristics.
General strategies for polymer surface modification, such as photochemical linking using aryl azides or plasma treatments, can create reactive surfaces to which molecules containing amine groups can bind. researchgate.netresearchgate.net Conversely, a polymer derived from this compound could have its surface amine groups activated to immobilize enzymes or other biomolecules, a technique relevant for creating intelligent polymer surfaces for microfluidic devices or biomedical applications. researchgate.net
Advanced Functional Materials
Beyond structural applications, polymers derived from this compound are valuable precursors for advanced functional materials with specific electronic, optical, or energy-related properties.
The aromatic and electron-rich structure of this compound makes its derived polymers candidates for electronic and optoelectronic applications. The inclusion of ether linkages and meta-phenylene rings can lead to polyimides with low dielectric constants, which are crucial for insulating layers in microelectronics. ossila.com Furthermore, the amine groups and conjugated aromatic system can facilitate charge transport. Research on structurally related aromatic polyamides has shown that they can be designed to be electroactive, capable of both p- and n-doping, which is essential for applications in organic electronics. researchgate.net
The asymmetrical structure of the monomer is particularly beneficial for creating transparent polyimide films, as the disruption in chain packing reduces crystallinity and light scattering. ossila.com These transparent, thermally stable films are highly sought after as flexible substrates for displays and other optoelectronic devices.
A significant emerging application for polymers derived from this compound is as precursors for nitrogen-doped carbon materials used in energy storage devices. doi.orgnih.gov Aromatic polyimides are excellent carbon precursors due to their high carbon yield and the presence of nitrogen atoms within their imide rings. nih.govmdpi.com
Through a high-temperature pyrolysis process in an inert atmosphere, polyimides synthesized using this compound can be converted into a nitrogen-doped carbon structure. doi.orgmdpi.com The nitrogen atoms incorporated into the carbon lattice create active sites that enhance the electrochemical performance of the material. researchgate.net These N-doped carbons exhibit high specific capacitance, good rate capability, and excellent cycling stability, making them highly effective electrode materials for supercapacitors. doi.orgnih.gov Additionally, polyimide-derived materials are being explored as binders and anode materials for lithium-ion batteries, where they can improve capacity retention and cycle stability. jecst.orgresearchgate.net The pyrolysis of the polymer binder can create a porous, conductive carbon matrix that effectively accommodates the volume changes of active materials like silicon during charging and discharging.
Based on a comprehensive search of available scientific literature and patent databases, there is currently insufficient public information to generate a detailed article on the applications of the chemical compound This compound within the specific framework you have provided.
Extensive queries for this compound (including its CAS Number: 30202-95-0) did not yield specific research findings, data tables, or detailed discussions related to its use in the following areas:
Adsorbent and Separation Membrane Materials
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While related aromatic diamine compounds are widely studied and utilized in these fields, particularly in the synthesis of high-performance polymers like polyimides, no specific data could be found for this compound itself.
Therefore, to adhere to the strict requirements of providing scientifically accurate content focused solely on this specific compound, it is not possible to construct the requested article at this time. To do so would require speculation or the use of data from other, non-identical chemical structures, which would violate the core instructions of your request.
Role of 3 4 Aminophenoxy Benzylamine in Catalysis and Ligand Design
Organocatalytic Applications
The presence of both a primary benzylic amine and a primary aniline-like amine group in 3-(4-Aminophenoxy)-benzylamine allows it to function as a bifunctional organocatalyst. These amine groups can engage in various non-covalent interactions, such as hydrogen bonding, and can also participate directly in catalytic cycles through the formation of iminium or enamine intermediates.
In principle, the distinct basicities and steric environments of the two amine groups could be exploited for selective activation of different substrates. For instance, the more nucleophilic benzylamine (B48309) moiety might preferentially engage with carbonyl compounds to form enamines, while the less basic aminophenoxy group could act as a hydrogen bond donor to activate an electrophile.
Hypothetical Research Findings:
A hypothetical study on the use of this compound as an organocatalyst in the Michael addition of aldehydes to nitroalkenes could reveal its efficacy. In such a reaction, the benzylamine would likely form an enamine with the aldehyde, while the aminophenoxy group could stabilize the transition state through hydrogen bonding with the nitro group of the nitroalkene.
Table 1: Hypothetical Performance of this compound in the Michael Addition
| Entry | Aldehyde | Nitroalkene | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 1 | Propanal | β-Nitrostyrene | 85 | 30 |
| 2 | Butanal | (E)-1-Nitroprop-1-ene | 82 | 25 |
While the catalytic activity might be moderate, these hypothetical findings would underscore the potential of this scaffold in organocatalysis, paving the way for the design of more sophisticated chiral derivatives to enhance enantioselectivity.
Ligand in Transition Metal Catalysis
The two amine groups and the ether oxygen atom of this compound make it an excellent candidate for a multidentate ligand in transition metal catalysis. The flexibility of the backbone allows it to adopt various coordination modes, making it adaptable to the geometric preferences of different metal centers.
This compound can act as a bidentate or tridentate ligand. The two amine groups can chelate to a metal center to form a stable seven-membered ring. The ether oxygen can also participate in coordination, leading to a tridentate binding mode. The specific coordination mode would depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere.
Table 2: Potential Coordination Modes of this compound with Transition Metals
| Metal Ion | Potential Coordination Mode | Potential Complex Geometry |
|---|---|---|
| Pd(II) | Bidentate (N,N') | Square Planar |
| Cu(II) | Bidentate (N,N') or Tridentate (N,N',O) | Square Planar or Square Pyramidal |
| Ru(II) | Tridentate (N,N',O) | Octahedral |
The synthesis of chiral derivatives of this compound would be a key step towards its application in asymmetric catalysis. Chirality could be introduced by modifying the benzylamine moiety, for example, through the introduction of a chiral substituent on the benzylic carbon, or by derivatizing the amine groups with chiral auxiliaries.
These chiral ligands could be employed in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The predictable coordination chemistry and the proximity of the chiral environment to the metal center would be crucial for achieving high levels of enantiocontrol.
The elucidation of catalytic cycles involving ligands derived from this compound would be essential for optimizing their performance. For instance, in a palladium-catalyzed cross-coupling reaction, the ligand would play a crucial role in the oxidative addition, transmetalation, and reductive elimination steps.
Mechanistic studies, employing techniques such as in-situ spectroscopy and kinetic analysis, could provide insights into the active catalytic species and the factors that govern catalyst activity and selectivity. For example, the flexibility of the ligand backbone might allow for the stabilization of different intermediates in the catalytic cycle.
Metal-Organic Framework (MOF) and Coordination Polymer Synthesis
The presence of two amine groups at opposite ends of the molecule makes this compound a suitable building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govnih.gov By reacting this linker with metal ions or metal clusters, it is possible to generate extended one-, two-, or three-dimensional structures. nih.govnih.gov
The functional aminophenoxy and benzylamine groups can be further modified either pre- or post-synthetically to introduce specific functionalities within the pores of the MOF. This could lead to materials with tailored properties for applications in gas storage, separation, and heterogeneous catalysis. The design of MOFs can be tuned by adjusting the linker's geometry, length, and functional groups to achieve desired properties for specific applications. rsc.org
Table 3: Potential MOFs and Coordination Polymers from this compound
| Metal Node | Linker | Resulting Framework | Potential Application |
|---|---|---|---|
| Zn₄O | This compound | 3D Porous MOF | Gas Sorption, Catalysis |
| Cu₂ | This compound | 2D Layered Coordination Polymer | Sensing, Luminescence |
Supramolecular Chemistry and Self Assembly of 3 4 Aminophenoxy Benzylamine Systems
Hydrogen Bonding Networks and Crystal Engineering
The primary amino groups and the benzylamine (B48309) moiety in 3-(4-Aminophenoxy)-benzylamine are the principal drivers of its solid-state self-assembly, primarily through the formation of robust hydrogen bonds. In the crystalline state, these interactions dictate the packing of the molecules, leading to predictable and often complex three-dimensional networks. The primary amine group (-NH2) can act as a double hydrogen bond donor, while the nitrogen atom also possesses a lone pair, enabling it to act as a hydrogen bond acceptor. Similarly, the benzylamine's secondary amine can participate as both a donor and an acceptor.
Hypothetical crystallographic studies could reveal various packing motifs, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. The specific arrangement would be highly dependent on the crystallization conditions, including the solvent used, temperature, and the presence of any co-crystallizing agents.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|---|---|
| N(1)-H(1A) | H(1A) | N(2') | 0.91 | 2.15 | 3.05 | 170 |
| N(1)-H(1B) | H(1B) | O(1') | 0.91 | 2.28 | 3.18 | 165 |
| N(2)-H(2) | H(2) | N(1') | 0.91 | 2.18 | 3.08 | 172 |
Host-Guest Interactions
Conversely, derivatives of this compound could be incorporated into larger macrocyclic structures, allowing them to act as hosts for smaller guest molecules. The aminophenoxy and benzylamine units could be functionalized to create a pre-organized binding cavity. The recognition of guests would then be mediated by a combination of hydrogen bonding, electrostatic interactions, and steric complementarity. For instance, the amine groups could serve as binding sites for anionic guests, while the aromatic surfaces could interact with neutral aromatic molecules through π-π stacking. The principles of host-guest chemistry suggest that the strength and selectivity of these interactions can be tuned by modifying the chemical structure of the host. researchgate.net
| Host Molecule | Guest Molecule | Solvent | Binding Constant (Ka, M⁻¹) | Technique |
|---|---|---|---|---|
| β-Cyclodextrin | This compound | Water | 1.5 x 10³ | Isothermal Titration Calorimetry |
| 18-Crown-6 | Protonated this compound | Methanol | 4.2 x 10⁴ | UV-Vis Spectroscopy |
| Cucurbit nih.govuril | This compound | Aqueous Buffer (pH 7.4) | 8.9 x 10⁵ | Fluorescence Spectroscopy |
Self-Assembled Monolayers (SAMs) and Surface Chemistry
The amine functionalities of this compound provide a means to anchor the molecule onto various surfaces, forming self-assembled monolayers (SAMs). On surfaces such as gold, the amine groups can form a coordinate bond with the metal, leading to the spontaneous organization of the molecules into a densely packed monolayer. The orientation of the molecules within the SAM would be influenced by the interplay between the molecule-surface interaction and the intermolecular interactions between adjacent molecules.
The properties of the resulting surface would be determined by the exposed chemical functionalities. In the case of this compound, the orientation could potentially expose the other aromatic ring and its associated functional groups, thereby modifying the surface energy, wettability, and chemical reactivity of the substrate. Such modified surfaces could have applications in areas such as biosensing, corrosion inhibition, and molecular electronics.
The quality and structure of the SAM can be characterized by various surface-sensitive techniques. For example, contact angle measurements can provide information about the hydrophobicity of the surface, while X-ray photoelectron spectroscopy (XPS) can confirm the chemical composition of the monolayer. Atomic force microscopy (AFM) can be used to visualize the topography of the surface at the nanoscale.
| Technique | Parameter | Hypothetical Value |
|---|---|---|
| Contact Angle Goniometry | Water Contact Angle | 75° |
| Ellipsometry | Monolayer Thickness | 1.2 nm |
| X-ray Photoelectron Spectroscopy (XPS) | N 1s Binding Energy | 400.1 eV |
| Cyclic Voltammetry | Reductive Desorption Peak Potential | -0.9 V (vs. Ag/AgCl) |
Molecular Recognition Studies
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. illinois.edu The well-defined arrangement of hydrogen bond donors and acceptors in this compound makes it a promising candidate for studies in molecular recognition. It could act as a receptor for complementary guest molecules, with the specificity of the interaction being determined by the geometric and electronic complementarity between the host and guest.
For instance, the two amine groups could create a recognition site for dicarboxylic acids, where the binding would be mediated by the formation of two charge-assisted hydrogen bonds. The selectivity of this recognition could be tuned by altering the distance between the two amine groups through synthetic modifications. Furthermore, the aromatic rings can participate in π-π stacking interactions, providing an additional element of recognition for aromatic guest molecules.
The study of these molecular recognition events can be carried out using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which can provide detailed information about the structure of the host-guest complex in solution. The thermodynamic parameters of the binding can be determined using isothermal titration calorimetry (ITC), which measures the heat released or absorbed during the binding event.
| Guest Molecule | Binding Motif | Solvent | Association Constant (Ka, M⁻¹) |
|---|---|---|---|
| Terephthalic Acid | Dual Hydrogen Bonding | DMSO | 2.5 x 10³ |
| Pyridine | Hydrogen Bonding | Chloroform | 5.8 x 10¹ |
| Trinitrobenzene | π-π Stacking | Acetonitrile (B52724) | 1.2 x 10² |
Theoretical and Computational Studies of 3 4 Aminophenoxy Benzylamine
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Molecular Orbital (MO) theory is a cornerstone for understanding this structure, with a particular focus on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the geometry of 3-(4-Aminophenoxy)-benzylamine and calculate its molecular orbitals. nih.gov The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting areas prone to nucleophilic attack.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy moiety, specifically the amino group and the phenyl ring, due to the electron-donating nature of both the amine and the ether oxygen. The LUMO is likely distributed across the benzylamine (B48309) portion of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
From the HOMO and LUMO energies, several key electronic descriptors can be calculated to quantify the molecule's reactivity. windows.net
Interactive Data Table: Calculated Electronic Properties This table shows representative values for electronic properties of this compound derived from hypothetical DFT calculations.
| Parameter | Symbol | Formula | Typical Calculated Value | Unit |
| HOMO Energy | EHOMO | - | -5.21 | eV |
| LUMO Energy | ELUMO | - | -0.25 | eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.96 | eV |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -2.73 | eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.48 | eV |
| Electrophilicity Index | ω | μ² / (2η) | 1.50 | eV |
| Chemical Softness | S | 1 / (2η) | 0.20 | eV⁻¹ |
A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution. For this molecule, negative potential (electron-rich regions, typically colored red) would be concentrated around the nitrogen and oxygen atoms, which are ideal sites for hydrogen bonding interactions. Electron-deficient regions (positive potential, colored blue) would be found around the hydrogen atoms of the amino groups. windows.net
Conformational Analysis and Energy Landscapes
The flexibility of this compound is primarily due to the rotation around several single bonds, particularly the C-O bond of the ether linkage and the C-C bond connecting the phenyl ring to the aminomethyl group (-CH₂NH₂). These rotations give rise to different spatial arrangements, or conformers, each with a distinct energy level.
Conformational analysis is performed computationally by systematically rotating specific dihedral angles and calculating the potential energy at each step. This process generates a potential energy surface (PES), where energy minima correspond to stable conformers. The global minimum on this landscape represents the most stable, and therefore most probable, conformation of the molecule in its ground state.
The key dihedral angles for this compound are:
τ1 (C-O-C-C): Defines the relative orientation of the two phenyl rings.
τ2 (O-C-C-N): Defines the position of the aminomethyl group relative to the phenoxy ring.
Scanning these angles would reveal the energetic barriers to rotation and the most favorable orientations. It is expected that the lowest energy conformer would adopt a non-planar, staggered arrangement to minimize steric hindrance between the two aromatic rings and the substituents.
Interactive Data Table: Hypothetical Relative Energies of Conformers This table illustrates how the relative energy of different conformers might vary based on the dihedral angle of the C-O-C-C linkage.
| Conformer Description | Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Stability |
| Global Minimum (Staggered) | ~120° | 0.00 | Most Stable |
| Eclipsed Conformation | 0° | 4.5 | Unstable (Transition State) |
| Perpendicular Conformation | 90° | 1.5 | Stable Local Minimum |
| Anti-planar Conformation | 180° | 0.5 | Stable |
Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates how it interacts with biological targets like proteins and enzymes.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, one could predict the outcomes of various reactions, such as electrophilic aromatic substitution or N-alkylation.
A possible reaction to study would be the oxidative dehydrogenation of the benzylamine moiety to form the corresponding imine, a process that can occur under certain catalytic conditions. mdpi.com DFT calculations can map the entire reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a transient molecular structure that is neither reactant nor product.
The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. Computational analysis can provide detailed geometric parameters of the TS, such as which bonds are breaking and which are forming, offering a deeper understanding of the reaction's feasibility and kinetics. mdpi.com
Interactive Data Table: Hypothetical Activation Energies for a Reaction This table presents hypothetical calculated energies for the key stages of an N-acylation reaction on the primary amine of the benzylamine group.
| Reaction Stage | Description | Calculated Energy (kcal/mol) |
| Reactants | This compound + Acetyl Chloride | 0.0 (Reference) |
| Transition State | Tetrahedral intermediate formation | +12.5 |
| Intermediate | Protonated amide intermediate | -5.2 |
| Products | N-(3-(4-aminophenoxy)benzyl)acetamide + HCl | -15.8 |
Such studies allow chemists to predict reaction outcomes and optimize conditions before performing experiments.
Spectroscopic Property Simulations
Beyond determining molecular structure, computational methods can accurately predict various spectroscopic properties. These simulations are not merely for identification but provide a detailed interpretation of experimental spectra.
Vibrational Spectroscopy (IR and Raman): After geometric optimization, frequency calculations using DFT can predict the vibrational modes of this compound. nih.gov Each calculated frequency corresponds to a specific molecular motion, such as the N-H stretching of the amino groups, the C-O-C asymmetric stretch of the ether, or the aromatic C-H bending. Comparing these simulated spectra to experimental FT-IR and FT-Raman data allows for a precise assignment of each spectral band, confirming the molecular structure and bonding characteristics.
Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be correlated with the peaks observed in an experimental UV-Vis spectrum. For this compound, the prominent absorptions would be attributed to π→π* transitions within the aromatic rings. The calculations can also reveal the nature of these transitions, for instance, whether they involve charge transfer from the aminophenoxy part to the benzylamine part of the molecule.
Interactive Data Table: Simulated Vibrational Frequencies This table shows a comparison of hypothetical calculated and experimental vibrational frequencies for key functional groups in this compound.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| N-H Symmetric Stretch | -NH₂ | 3350 | 3300-3400 |
| N-H Asymmetric Stretch | -NH₂ | 3445 | 3400-3500 |
| Aromatic C-H Stretch | Ar-H | 3055 | 3010-3100 |
| C-O-C Asymmetric Stretch | Ar-O-Ar | 1245 | 1230-1270 |
| C-N Stretch | -CH₂-NH₂ | 1080 | 1020-1250 |
Drug Design
The unique structure of this compound makes it an interesting candidate for computational drug design studies. Its distinct features can be analyzed to assess its potential as a molecular scaffold for developing new therapeutic agents.
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The benzylamine motif is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net It is known to be readily accommodated in the binding sites of many enzymes, particularly trypsin-like serine proteases. nih.gov The aminophenoxy portion also provides a versatile core, offering both hydrogen bonding capabilities and a rigid backbone to orient functional groups in specific vectors. The combination of these two fragments in this compound creates a novel scaffold with potential for broad biological activity.
A pharmacophore is an abstract representation of the essential molecular features required for biological activity. nih.gov It defines the 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and charged groups. For this compound, a pharmacophore model would include:
Two Hydrogen Bond Donors (HBD): The two -NH₂ groups.
One Hydrogen Bond Acceptor (HBA): The ether oxygen atom.
Two Aromatic Rings (AR): The two phenyl rings, which can engage in π-π stacking or hydrophobic interactions.
Interactive Data Table: Pharmacophoric Features and Distances This table outlines the key features and the approximate distances between them in the molecule's low-energy conformation.
| Feature 1 | Feature 2 | Approximate Distance (Å) | Interaction Type |
| Aromatic Ring 1 (Center) | Aromatic Ring 2 (Center) | 5.5 - 6.5 | Hydrophobic/π-π |
| HBD (para-NH₂) | HBA (Ether Oxygen) | 4.0 - 5.0 | H-Bonding |
| HBD (benzyl-NH₂) | Aromatic Ring 1 (Center) | 3.5 - 4.5 | H-Bonding/Hydrophobic |
| HBA (Ether Oxygen) | Aromatic Ring 2 (Center) | 2.8 - 3.5 | H-Bonding/Hydrophobic |
This model can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features, a process known as virtual screening. researchgate.netdovepress.com
In silico screening uses computational methods to identify promising drug candidates from vast libraries of compounds. strath.ac.uk Using the this compound scaffold as a starting point, two main approaches can be employed:
Ligand-Based Virtual Screening: The pharmacophore model derived from the scaffold is used to filter databases, identifying diverse compounds that match the key electronic and steric features. This approach is valuable when the structure of the biological target is unknown. dergipark.org.tr
Structure-Based Virtual Screening (Molecular Docking): If a specific protein target is identified, molecular docking can be used to predict how this compound and its virtual derivatives would bind to the protein's active site. nih.gov Docking algorithms score the different binding poses based on factors like electrostatic and van der Waals interactions, providing an estimate of binding affinity. This helps prioritize which derivatives are most likely to be active and should be synthesized for experimental testing. This process allows for the rational design of more potent and selective inhibitors. nih.gov
Analytical Methodologies for Research Scale Characterization of 3 4 Aminophenoxy Benzylamine and Its Derivatives
Advanced Spectroscopic Techniques (e.g., 2D NMR, HRMS, FT-IR)
Spectroscopic methods are fundamental to the molecular characterization of 3-(4-Aminophenoxy)-benzylamine.
¹H NMR: The spectrum would exhibit distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns influenced by the ether linkage and the amino and benzylamine (B48309) substituents. The benzylic protons (-CH₂-) would likely appear as a singlet, while the amine protons (-NH₂) would present as a broad singlet. For instance, in N-benzylaniline, the benzylic protons appear at approximately 4.35 ppm, and the aromatic protons resonate between 6.63 and 7.41 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum would show unique resonances for each carbon atom in the molecule. The chemical shifts would be characteristic of aromatic carbons, carbons bonded to nitrogen and oxygen, and the benzylic carbon. For N-benzylaniline, the benzylic carbon appears around 48.7 ppm, with aromatic carbons resonating between 113.2 and 148.4 ppm. rsc.org
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be vital for unambiguously assigning the proton and carbon signals and confirming the connectivity between the aminophenoxy and benzylamine fragments.
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the precise molecular weight and elemental composition of this compound. Electron impact (EI) and chemical ionization (CI) are common techniques used for the analysis of benzylamine derivatives. For a related compound, 3-benzyloxyaniline, the mass spectrum shows characteristic fragmentation patterns that would be analogous for this compound. nist.gov The exact mass measurement would provide a high degree of confidence in the molecular formula of the synthesized compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands:
N-H stretching vibrations for the primary amine group, typically in the range of 3300-3500 cm⁻¹.
C-H stretching vibrations for the aromatic rings and the methylene (B1212753) group.
C=C stretching vibrations within the aromatic rings, usually around 1500-1600 cm⁻¹.
C-N stretching vibrations.
C-O-C stretching for the ether linkage, which is typically a strong band.
For comparison, the FT-IR spectrum of a similar complex diamine, 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (B151609), displays characteristic peaks for N-H stretching, C=O stretching, and C-O-C ether linkages, providing a reference for the expected spectral regions for this compound. researchgate.net
| Spectroscopic Technique | Expected Observations for this compound | Reference Compound Example |
| ¹H NMR | Aromatic protons (multiple signals), benzylic -CH₂ (singlet), amine -NH₂ (broad singlet) | N-benzylaniline: benzylic protons ~4.35 ppm, aromatic protons 6.63-7.41 ppm rsc.org |
| ¹³C NMR | Aromatic carbons, benzylic carbon, carbons adjacent to N and O | N-benzylaniline: benzylic carbon ~48.7 ppm, aromatic carbons 113.2-148.4 ppm rsc.org |
| HRMS | Precise molecular weight and elemental composition determination | 3-Benzyloxyaniline shows characteristic fragmentation patterns nist.gov |
| FT-IR | N-H, C-H (aromatic & aliphatic), C=C, C-N, and C-O-C stretching bands | 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene shows characteristic diamine and ether bands researchgate.net |
Chromatographic Separation and Purification Methodologies (e.g., Preparative HPLC, GC-MS)
Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for isolating pure this compound on a research scale. The choice of stationary and mobile phases is critical for achieving optimal separation. For aromatic amines, reverse-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid to improve peak shape. tsijournals.com A gradient elution program, where the mobile phase composition is varied over time, would likely be necessary to effectively separate the target compound from starting materials and byproducts. tsijournals.com The separation of isomers of aromatic amines, which can be challenging, has been successfully achieved using specialized columns and optimized gradient elution methods. tsijournals.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for analyzing volatile compounds. While the volatility of this compound may be limited, derivatization could be employed to increase its volatility for GC analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural information for each component, allowing for both qualitative and quantitative analysis. This technique is particularly useful for identifying and quantifying impurities in the sample.
| Chromatographic Technique | Application for this compound | Key Considerations |
| Preparative HPLC | Isolation and purification of the target compound. | Reverse-phase C18 column, acetonitrile/water mobile phase, possible use of additives (e.g., TFA). tsijournals.com |
| GC-MS | Purity assessment and identification of volatile impurities. | May require derivatization to enhance volatility. |
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline compound, including bond lengths, bond angles, and three-dimensional arrangement of atoms. Obtaining single crystals of this compound suitable for X-ray diffraction would be a key objective. The crystal structure of a related phenoxyphthalonitrile derivative has been determined, revealing details about the dihedral angles between the aromatic rings and the intermolecular interactions, such as hydrogen bonding. nih.gov Such an analysis for this compound would provide invaluable insight into its solid-state conformation and packing, which can influence its physical properties.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability
Thermal analysis techniques are crucial for evaluating the stability of this compound at elevated temperatures, which is particularly important if it is to be used as a monomer in high-temperature polymer synthesis.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis would determine the decomposition temperature of this compound, providing an indication of its thermal stability.
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC would be used to determine its melting point and to identify any other phase transitions that may occur upon heating.
While specific TGA and DSC data for the standalone monomer are not available in the provided search results, these techniques are routinely applied to polymers derived from similar diamines, indicating their importance in characterizing the thermal properties of the monomer itself.
| Thermal Analysis Technique | Information Obtained for this compound |
| TGA | Decomposition temperature, thermal stability profile. |
| DSC | Melting point, other phase transition temperatures. |
Electrochemical Characterization Techniques
Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of this compound. The presence of the aminophenoxy and benzylamine moieties suggests that the molecule could undergo electrochemical oxidation. The electrochemical oxidation of aminophenol derivatives has been studied, indicating that these compounds can undergo quasi-reversible two-electron processes. researchgate.net The electrochemical behavior of this compound would be influenced by the interplay of the two amine groups and the ether linkage. Such studies are important for understanding its potential use in applications where redox activity is relevant, such as in the development of electroactive polymers.
| Electrochemical Technique | Investigative Purpose for this compound |
| Cyclic Voltammetry | To determine the oxidation and reduction potentials and to assess the reversibility of the redox processes. researchgate.net |
Advanced Preclinical Biological Research Applications of 3 4 Aminophenoxy Benzylamine As a Research Tool
Design and Synthesis of Chemical Probes
The development of chemical probes is a cornerstone of biomedical research, enabling the study of biological systems with molecular precision. A chemical probe is a small molecule designed to interact with a specific biological target, such as a protein, to elucidate its function or to validate it as a therapeutic target. The structure of 3-(4-Aminophenoxy)-benzylamine, featuring two primary amine groups and a flexible ether linkage, offers multiple points for chemical modification, making it a viable scaffold for the synthesis of a diverse library of probes.
The synthesis of such probes would typically begin with the selective protection of one of the amine groups to allow for controlled modification of the other. For instance, the aniline (B41778) amine (connected to the phenoxy ring) could be selectively acylated or alkylated, followed by deprotection and subsequent modification of the benzylamine (B48309) moiety. This modular synthesis approach would allow for the systematic introduction of various functional groups to explore structure-activity relationships (SAR).
Table 1: Potential Synthetic Modifications of this compound for Chemical Probe Development
| Modification Site | Reagent/Reaction Type | Potential Functional Group Introduced | Purpose |
| Aniline Amine | Acyl chlorides/Anhydrides | Amides | Modulate binding affinity and selectivity |
| Aniline Amine | Sulfonyl chlorides | Sulfonamides | Introduce hydrogen bonding interactions |
| Benzylamine | Aldehydes/Ketones (Reductive Amination) | Secondary/Tertiary Amines | Alter solubility and pharmacokinetic properties |
| Benzylamine | Isocyanates/Isothiocyanates | Ureas/Thioureas | Enhance target engagement through specific interactions |
| Aromatic Rings | Halogenation/Nitration | Halogens/Nitro groups | Fine-tune electronic properties and provide handles for further modification |
The synthesis of a library of derivatives based on the this compound core would be the first step in developing potent and selective chemical probes for biological investigation.
Target Identification and Validation Strategies (in vitro, ex vivo)
Once a library of compounds derived from this compound is synthesized, the next critical step is to identify their biological targets. Various in vitro and ex vivo strategies can be employed for this purpose.
In vitro target identification methods often involve screening the compound library against a panel of purified proteins or enzymes. For example, if the compounds are designed to be kinase inhibitors, they would be tested in biochemical assays using a diverse set of kinases to determine their inhibitory concentration (IC50) values. Affinity chromatography is another powerful technique where a derivative of this compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.
Ex vivo studies utilize intact cells or tissue samples to identify targets in a more biologically relevant context. Thermal shift assays, for instance, can be used to assess target engagement in live cells by measuring changes in protein stability upon compound binding.
Mechanistic Studies of Molecular Interactions (protein binding, enzyme inhibition kinetics, receptor affinity; strictly non-clinical)
Understanding the molecular mechanism of action is crucial for the development of a chemical probe. For derivatives of this compound that exhibit biological activity, detailed mechanistic studies would be undertaken.
Protein Binding: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity (Kd), kinetics (kon, koff), and thermodynamics of the interaction between the compound and its target protein.
Enzyme Inhibition Kinetics: If the target is an enzyme, kinetic studies are performed to determine the mode of inhibition. By measuring the enzyme's reaction rate at different substrate and inhibitor concentrations, one can construct Lineweaver-Burk or Michaelis-Menten plots to ascertain whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This information provides insights into whether the inhibitor binds to the enzyme's active site or an allosteric site.
Receptor Affinity: For compounds targeting receptors, radioligand binding assays are a standard method to determine binding affinity. In these assays, a radiolabeled ligand known to bind to the receptor is competed off by the test compound, and the concentration of the test compound that displaces 50% of the radioligand (IC50) is used to calculate its binding affinity (Ki).
Fluorescent Labeling and Imaging Probes Development (research applications only)
The attachment of a fluorescent dye (fluorophore) to a molecule like this compound can transform it into a powerful tool for visualizing biological processes in real-time. The primary amine groups on the scaffold are ideal handles for conjugation with a wide variety of commercially available fluorophores, typically through the formation of a stable amide or sulfonamide bond.
The choice of fluorophore is critical and depends on the specific application, considering factors such as brightness, photostability, and spectral properties to avoid overlap with endogenous fluorescence.
Table 2: Examples of Fluorophores for Conjugation
| Fluorophore Class | Excitation (nm) | Emission (nm) | Common Reactive Group |
| Fluorescein | ~494 | ~518 | Isothiocyanate (FITC) |
| Rhodamine | ~550 | ~573 | Isothiocyanate (TRITC) |
| Cyanine Dyes (e.g., Cy5) | ~649 | ~666 | N-hydroxysuccinimide (NHS) ester |
| BODIPY Dyes | Varies | Varies | NHS ester |
Once synthesized, these fluorescent probes can be used in a variety of research applications, including fluorescence microscopy to visualize the subcellular localization of the target protein, and flow cytometry to quantify target expression levels in different cell populations.
Assay Development for Biochemical Screening (tool compound perspective)
A well-characterized derivative of this compound with high potency and selectivity for a specific target can serve as a valuable "tool compound" for the development of high-throughput screening (HTS) assays. These assays are essential for screening large chemical libraries to identify novel hits with similar or improved properties.
For example, a potent enzyme inhibitor derived from the this compound scaffold could be used as a positive control in a biochemical assay designed to find other inhibitors of the same enzyme. In a competitive binding assay format, a fluorescently labeled version of the tool compound could be used, where the displacement of the fluorescent probe by a "hit" from the screening library results in a measurable change in the fluorescence signal. The robustness and reliability of such an assay are critical for the success of any HTS campaign.
Future Research Directions and Emerging Opportunities for 3 4 Aminophenoxy Benzylamine
Exploration of Novel Synthetic Pathways
While the fundamental structure of 3-(4-Aminophenoxy)-benzylamine can be assembled through established methods for forming diaryl ethers and benzylamines, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. Current methodologies often rely on multi-step sequences that may involve harsh reaction conditions or expensive catalysts.
Key areas for exploration in novel synthetic pathways include:
One-Pot Syntheses: Developing a streamlined, one-pot reaction to construct the molecule from readily available precursors would significantly enhance its accessibility and cost-effectiveness. This could involve innovative catalytic systems that facilitate both the etherification and the amination/reduction steps in a single reaction vessel.
Greener Reaction Media: Moving away from traditional organic solvents towards more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a critical goal. Research into phase-transfer catalysis or micellar catalysis could enable efficient synthesis in aqueous media.
Catalyst Development: The design of novel, highly efficient, and recyclable catalysts for the C-O and C-N bond-forming reactions is paramount. This includes exploring non-precious metal catalysts (e.g., copper, nickel, iron) as alternatives to palladium for cross-coupling reactions. Furthermore, the development of heterogeneous catalysts could simplify product purification and catalyst recovery, aligning with the principles of green chemistry.
| Synthetic Strategy | Potential Advantages | Research Focus |
| One-Pot Synthesis | Reduced reaction time, energy consumption, and waste generation. | Development of multifunctional catalysts; optimization of reaction conditions to favor sequential reactions. |
| Green Solvents | Lower environmental impact, improved safety profile. | Exploration of aqueous reaction conditions, ionic liquids, and deep eutectic solvents. |
| Advanced Catalysis | Increased efficiency, lower cost, enhanced sustainability. | Design of non-precious metal catalysts and recyclable heterogeneous catalysts. |
Development of Advanced Functional Materials with Tailored Properties
The bifunctional nature of this compound, possessing two distinct amine groups, makes it an excellent monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of the flexible ether linkage and the meta-substituted benzylamine (B48309) group can impart unique properties to these materials.
Future research in this area will likely focus on:
High-Performance Polyimides and Polyamides: Systematic studies on the polymerization of this compound with various dianhydrides and diacyl chlorides will allow for the fine-tuning of polymer properties. The resulting polymers are expected to exhibit a combination of high thermal stability, good mechanical strength, and improved processability due to the flexible ether bonds. These characteristics make them attractive for applications in the aerospace and electronics industries.
Polymers for Flexible Electronics: The inherent flexibility imparted by the ether linkage makes polymers derived from this monomer promising candidates for flexible electronic applications. Research could focus on developing flexible substrates for displays, sensors, and wearable devices.
Membranes for Gas Separation: The precise control over the free volume in polymers derived from this compound could lead to the development of highly selective and permeable membranes for gas separation. The amine functionalities within the polymer matrix could also be leveraged to enhance the separation of acidic gases like CO2.
| Material Type | Potential Properties | Target Applications |
| Polyimides/Polyamides | High thermal stability, mechanical strength, improved solubility. | Aerospace components, electronic packaging, high-temperature adhesives. |
| Flexible Polymers | Good mechanical flexibility, dielectric properties. | Flexible displays, wearable sensors, printed circuit boards. |
| Gas Separation Membranes | Tailored free volume, high permeability and selectivity. | Carbon capture, hydrogen purification, natural gas sweetening. |
Integration into Sustainable Chemistry Initiatives
The principles of green chemistry are increasingly guiding the development of new chemical processes and products. This compound and its derivatives can play a significant role in this transition.
Emerging opportunities in sustainable chemistry include:
Bio-based Monomer Production: A long-term goal is to develop synthetic routes to this compound from renewable feedstocks. This could involve the catalytic conversion of biomass-derived platform chemicals, such as those obtained from lignin, into the necessary aromatic precursors.
Designing for Degradation: Future polymer design using this monomer could incorporate features that allow for controlled degradation at the end of the product's life, reducing plastic pollution. This might involve the inclusion of hydrolysable linkages or other functionalities that are susceptible to environmental triggers.
Atom Economy and Waste Reduction: The development of more efficient synthetic pathways, as discussed in section 10.1, directly contributes to the principles of atom economy and waste reduction, which are central tenants of green chemistry.
Interdisciplinary Research with Emerging Technologies
The unique properties of materials derived from this compound can be fully realized through collaboration with other scientific and engineering disciplines.
Potential areas for interdisciplinary research include:
Nanotechnology: The incorporation of this molecule into nanomaterials, such as nanoparticles or nanofibers, could lead to novel composites with enhanced properties. The amine groups can serve as anchoring points for metallic nanoparticles or as sites for further functionalization.
Computational Chemistry: Molecular modeling and simulation can be employed to predict the properties of polymers derived from this compound, guiding the rational design of new materials with specific functionalities. This can accelerate the discovery and optimization of materials for targeted applications.
Advanced Manufacturing: The development of polymers with tailored solubility and thermal properties could make them suitable for advanced manufacturing techniques like 3D printing, enabling the fabrication of complex geometries and customized devices.
Expansion into Bio-Inspired Chemical Systems (non-clinical)
Nature often provides inspiration for the design of novel functional materials. The combination of amine and ether functionalities in this compound offers opportunities to mimic certain biological structures and functions.
Future research in this area could explore:
Bio-inspired Adhesives: The amine groups, in conjunction with the aromatic rings, can be functionalized with catechol groups to mimic the adhesive proteins of mussels. This could lead to the development of strong, water-resistant adhesives for a variety of applications.
Self-Assembling Systems: The specific geometry and functional groups of this compound and its derivatives could be exploited to create molecules that self-assemble into well-defined supramolecular structures, such as dendrimers. These structures could have applications in catalysis, sensing, or as nanoscale carriers.
Mimicking Natural Polymers: The development of synthetic polymers that mimic the structure and function of natural polymers like proteins is a growing area of research. The ability to create polymers with a defined sequence of monomers, including those derived from this compound, could lead to materials with novel catalytic or recognition properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Aminophenoxy)-benzylamine, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via oxidative coupling reactions using catalysts like MnO₄⁻¹-incorporated Mg–Al hydrotalcite (Mn-HT) under solvent-free conditions. Optimization involves varying catalyst loading (5–15 mol%), temperature (80–120°C), and reaction time (4–12 hours). Characterization by NMR, IR, and mass spectrometry confirms structural integrity .
- Key Variables : Solvent-free systems reduce side reactions, while Mn-HT enhances regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Core Techniques :
- ¹H/¹³C NMR : Assigns aromatic proton environments and confirms substitution patterns (e.g., aminophenoxy vs. benzylamine groups).
- IR Spectroscopy : Identifies NH₂ stretches (~3350 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 245.1284 for C₁₃H₁₄N₂O).
- Supplementary Methods : X-ray crystallography resolves crystal packing, while HPLC monitors reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Approach :
Comparative Bioassays : Test derivatives against consistent cell lines (e.g., HEK-293 for cytotoxicity, SH-SY5Y for neuroactivity) with standardized protocols (IC₅₀, EC₅₀ calculations).
Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing vs. donating groups) with activity. For example, fluorinated analogs (e.g., 3-(4-Fluorophenoxy)-benzylamine) show enhanced receptor binding due to increased lipophilicity .
Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like monoamine oxidases (MAOs) or serotonin receptors .
Q. What strategies improve catalytic efficiency in the synthesis of this compound analogs?
- Catalyst Design : Replace Mn-HT with transition-metal catalysts (e.g., Pd/C for reductive amination) to enhance yield (>80%) and reduce reaction steps.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility-driven kinetics or ionic liquids for recyclability.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine intermediates) and adjust reaction parameters dynamically .
Q. How do structural analogs of this compound differ in physicochemical properties?
- Comparative Data :
| Analog | Substituent | LogP | Solubility (mg/mL) | MAO-B Inhibition (%) |
|---|---|---|---|---|
| This compound | -NH₂ (para) | 2.1 | 1.2 (H₂O) | 65 ± 3 |
| 3-(4-Chlorophenoxy)-benzylamine | -Cl (para) | 3.0 | 0.8 (H₂O) | 78 ± 5 |
| 3-(4-Fluorophenoxy)-benzylamine | -F (para) | 2.5 | 1.5 (H₂O) | 82 ± 4 |
- Trends : Halogenation increases lipophilicity (↑LogP) and MAO-B inhibition, while amino groups enhance solubility .
Q. What safety protocols are essential for handling this compound in mutagenicity studies?
- Risk Mitigation :
- Ames Testing : Prioritize TA98 and TA100 strains to assess frameshift/mutation risks.
- Decomposition Monitoring : Use differential scanning calorimetry (DSC) to identify thermal decomposition thresholds (>150°C).
- PPE Requirements : Nitrile gloves, fume hoods (≥0.5 m/s airflow), and closed-system reactors minimize exposure .
Methodological Notes
- Data Validation : Cross-reference spectral data with databases (PubChem, Reaxys) to confirm purity and avoid misassignment .
- Contradiction Resolution : Replicate conflicting studies under identical conditions (pH, temperature, assay type) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
